molecular formula C20H22N2O3S B5164326 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid

3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B5164326
M. Wt: 370.5 g/mol
InChI Key: JLPVHPXULHPJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid is a high-purity benzimidazole derivative offered for research use. This compound is of significant interest in immunological and inflammatory research due to its structural similarity to documented pharmacological agents. Benzimidazole derivatives sharing this core structure have been identified as potent CRTH2 (Chemoattractant Receptor-Homologous Molecule expressed on T H 2 cells) antagonists, a key target for the treatment of allergic diseases such as asthma . Concurrently, closely related benzimidazole compounds have been characterized as full agonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune modulation . Activation of AhR by these agents has been shown to skew T-helper cell differentiation towards a T H 1 phenotype, thereby reducing atopic allergic symptoms in experimental models . This dual potential mechanism of action makes this chemical class a valuable tool for probing complex immune signaling pathways. Our product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should conduct their own safety and efficacy studies.

Properties

IUPAC Name

3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-15-7-9-16(10-8-15)25-13-14-26-20-21-17-5-3-4-6-18(17)22(20)12-11-19(23)24/h3-10H,2,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPVHPXULHPJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the phenoxy and sulfanyl groups through a series of nucleophilic substitution reactions. The final step involves the addition of the propanoic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted phenoxy compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S and a molecular weight of approximately 370.47 g/mol. Its structure includes a benzimidazole moiety, which is known for its biological activity, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that compounds related to benzimidazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that benzimidazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the sulfanyl and phenoxy groups in 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid may enhance its efficacy by modulating cellular pathways involved in cancer progression .

Anti-inflammatory Effects

Benzimidazole derivatives have been studied for their anti-inflammatory properties. The compound may act as a CRTH2 antagonist, which is relevant in treating conditions like asthma and allergic responses. By inhibiting CRTH2, it could potentially reduce eosinophil recruitment and inflammation in allergic diseases .

Neurological Disorders

Some studies suggest that benzimidazole derivatives could have neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound may exert benefits in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a similar benzimidazole derivative on human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests that modifications in the structure, such as those present in this compound, could enhance anticancer activity .

Case Study 2: Anti-inflammatory Response

In an animal model of asthma, administration of a benzimidazole derivative led to reduced airway hyperresponsiveness and decreased eosinophilic infiltration into lung tissue. This study highlights the potential of this compound in managing inflammatory responses associated with respiratory disorders .

Mechanism of Action

The mechanism of action of 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The phenoxy and sulfanyl groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

GY1-22 (2-{2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1H-Benzimidazol-1-yl}ethyl Phenyl Ether)

  • Structure : Contains two benzimidazole rings linked via a sulfanyl-methyl bridge and a phenyl ether group.
  • Key Difference: Lacks the propanoic acid group, which may reduce solubility compared to the target compound.

N-{3-[2-(Substituted Sulfanyl)-1H-Benzimidazol-1-yl]-4H-Substituted-1,2,4-Triazole Derivatives (A1–A9)**

  • Structure : Benzimidazole core with sulfanyl-linked triazole or oxadiazole substituents.
  • Activity : Exhibited broad-spectrum antibacterial, antifungal, antitubercular, and anti-inflammatory activities. QSAR studies highlighted the importance of electron-withdrawing groups for anti-inflammatory efficacy .
  • Key Difference: Replacement of the propanoic acid with heterocycles (triazole/oxadiazole) likely enhances metabolic stability but may reduce solubility.

1-(4-Methylphenylsulfonyl)-2-{[3-Methyl-4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-Benzimidazole

  • Structure : Features a sulfonyl (-SO₂-) group and trifluoroethoxy-pyridine substituent.
  • The trifluoroethoxy group may enhance lipophilicity and blood-brain barrier penetration .
  • Key Difference : Sulfonyl group increases polarity compared to the target compound’s sulfanyl bridge.

Data Table: Comparative Analysis of Structural Features and Activities

Compound Name Core Structure Key Substituents Reported Activities Reference
3-(2-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid Benzimidazole Propanoic acid, 4-ethylphenoxyethyl-S- Hypothesized: Anti-inflammatory, antimicrobial (structural inference) N/A
GY1-22 Bis-benzimidazole Phenyl ether, sulfanyl-methyl bridge Anticancer (mutp53 inhibition)
A1–A9 (Triazole derivatives) Benzimidazole 1,2,4-Triazole, sulfanyl groups Antimicrobial, anti-inflammatory
1-(4-Methylphenylsulfonyl)-... Benzimidazole Sulfonyl, trifluoroethoxy-pyridine Structural data: Potential CNS activity

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility: The propanoic acid group in the target compound likely improves aqueous solubility compared to GY1-22 (lipophilic phenyl ether) and trifluoroethoxy-containing analogs .
  • Target Specificity : Sulfanyl-linked compounds (e.g., GY1-22) show affinity for cysteine-rich domains in proteins like DNAJA1, a mutp53 stabilizer . The target compound may share this mechanism but with altered potency due to its carboxylate group.
  • Metabolic Stability : Triazole/oxadiazole-containing analogs (A1–A9) exhibit enhanced stability over carboxylic acid derivatives, which may undergo faster renal clearance .

Biological Activity

3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid, with the CAS number 314030-72-3, is a compound that has garnered attention for its potential biological activities. This article summarizes its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3S, and it has a molar mass of approximately 370.5 g/mol. The structure features a benzimidazole ring, which is known for its diverse biological activities, and a propanoic acid moiety that may contribute to its pharmacological effects.

Property Value
Molecular FormulaC20H22N2O3S
Molar Mass370.5 g/mol
CAS Number314030-72-3
Complexity Rating443
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound involves the reaction of various precursors, including benzimidazole derivatives and propanoic acid. The synthetic pathway generally follows established protocols for creating sulfur-containing benzimidazole derivatives, which are known to exhibit significant biological activities.

Antiviral Properties

Research has indicated that compounds similar to this compound may possess antiviral properties. For instance, studies have shown that modifications in the benzimidazole structure can enhance antiviral efficacy against various pathogens, suggesting that this compound could be explored for similar applications .

Anti-inflammatory Effects

Compounds in the benzimidazole class have been investigated for their anti-inflammatory properties. Specifically, derivatives have been shown to inhibit pathways associated with inflammation, making them potential candidates for treating conditions like asthma and other inflammatory diseases . The presence of the ethylphenoxy group may enhance these effects through improved bioavailability or receptor binding.

CRTH2 Antagonism

There is evidence suggesting that related compounds act as antagonists to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a crucial role in allergic responses and asthma. This mechanism could position this compound as a therapeutic agent in managing allergic conditions .

Case Studies

  • Study on Inflammatory Bowel Disease : A study investigated the effects of benzimidazole derivatives on inflammatory bowel disease models. Results indicated that these compounds significantly reduced inflammation markers and improved gut health in animal models .
  • Asthma Models : Another research effort focused on the application of CRTH2 antagonists in asthma models. Compounds similar to this compound showed promise in reducing airway hyper-responsiveness and eosinophil infiltration in lung tissues .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.
  • Thioether linkage introduction : Coupling of the benzimidazole intermediate with 2-(4-ethylphenoxy)ethanethiol via nucleophilic substitution or radical-mediated thiol-ene reactions.
  • Propanoic acid functionalization : Alkylation or ester hydrolysis to introduce the carboxylic acid group.
    Purity Optimization : Use gradient elution in preparative HPLC (as described in pharmacopeial buffer systems, e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 ). Protect reactive groups (e.g., sulfhydryl) with trityl or acetamidomethyl groups during synthesis to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm benzimidazole proton environments, thioether linkage (δ ~2.5–3.5 ppm for SCH₂), and carboxylic acid protons (δ ~12–14 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ or [M−H]⁻).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for structurally analogous benzimidazole derivatives (mean C–C bond length accuracy ±0.004 Å ).
  • FT-IR : Confirm sulfanyl (C–S stretch ~600–700 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., neprilysin or protease inhibition, given structural similarities to sulfanylpropanoic acid inhibitors ).
  • Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., HepG2 or HEK293) with LC-MS quantification.
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can computational reaction design (e.g., quantum mechanics/machine learning) accelerate synthesis optimization?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for thioether bond formation .
  • Reaction Path Search : Implement the artificial force-induced reaction (AFIR) method to screen for optimal solvents/catalysts, reducing trial-and-error experimentation by ~40% .
  • Feedback Loops : Integrate experimental yields with computational descriptors (e.g., Hammett constants) using Bayesian optimization to refine reaction conditions .

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

  • Analytical Profiling : Quantify impurities (e.g., epimers or sulfoxide byproducts) via UPLC-MS. For example, chromatographic separation of co-eluting epimers requires pH adjustments (e.g., ammonium formate buffer) .
  • Assay Standardization : Control variables such as buffer ionic strength (e.g., 50 mM Tris-HCl vs. phosphate) and temperature (±0.5°C) to minimize variability .
  • Meta-Analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity across studies .

Q. What reactor design considerations are critical for scaling up its synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Systems : Use microreactors with residence time <5 minutes to prevent racemization of the benzimidazole core .
  • Membrane Separation : Employ nanofiltration membranes (MWCO ~500 Da) to remove unreacted thiols without column chromatography .
  • Process Control : Implement real-time PAT (process analytical technology) tools like Raman spectroscopy to monitor reaction progress and adjust feed rates dynamically .

Q. How can molecular dynamics (MD) simulations elucidate its interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., cyclooxygenase-2) based on sulfonylamino-propanoic acid scaffolds .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to explain stereoselective activity .
  • Solvent Accessibility Analysis : Identify key hydrogen bonds (e.g., between the carboxylic acid group and Arg120 in target proteins) using GROMACS or NAMD .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) at −80°C .
  • Light Sensitivity : Store solutions in amber vials with oxygen scavengers (e.g., ascorbic acid) to prevent sulfanyl group oxidation .
  • pH Optimization : Formulate at pH 6.5–7.0 (phosphate buffer) to minimize hydrolysis of the benzimidazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.